molecular formula C19H16N4O3S3 B2847132 N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-52-0

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2847132
CAS No.: 1021215-52-0
M. Wt: 444.54
InChI Key: OAWMXERSQGHPEW-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide” is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a thioxoacetamide moiety. Key structural elements include:

  • A thiazolo[4,5-d]pyrimidine scaffold with a 7-oxo-2-thioxo substitution pattern.
  • An o-tolyl group (2-methylphenyl) at position 3 of the pyrimidine ring.
  • A thioether linkage (-S-) connecting the pyrimidine core to the acetamide side chain.
  • A furan-2-ylmethyl substituent on the acetamide nitrogen.

Properties

CAS No.

1021215-52-0

Molecular Formula

C19H16N4O3S3

Molecular Weight

444.54

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O3S3/c1-11-5-2-3-7-13(11)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-9-12-6-4-8-26-12/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

OAWMXERSQGHPEW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core structure with a furan moiety, which is known to influence its biological properties. The molecular formula is C21H17N4O2S3C_{21}H_{17}N_{4}O_{2}S_{3}, with a molecular weight of 472.6 g/mol. Its unique structure allows for interactions with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to the thiazolopyrimidine scaffold. For instance:

  • In Vitro Antibacterial Studies : A study assessed derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Penicillin and Ampicillin. Notably, compound 6 showed inhibition against Staphylococcus epidermidis at concentrations as low as 4 µg/mL .
  • Minimum Inhibitory Concentration (MIC) : Table 1 summarizes the MIC values for selected derivatives against standard bacterial strains:
CompoundBacterial StrainMIC (µg/mL)
6Staphylococcus aureus8
6Klebsiella pneumoniae16
6Staphylococcus epidermidis4

Anticancer Activity

The cytotoxic potential of this compound was evaluated against various human cancer cell lines using the MTT assay method:

  • Cytotoxicity Assessment : The compound demonstrated low cytotoxicity towards normal cell lines with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development as an anticancer agent .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity to these targets can lead to alterations in cellular processes that are crucial for microbial survival and cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of thiazolopyrimidine derivatives:

  • Antimicrobial Efficacy : In one study, a series of tetrazole-norfloxacin conjugates were found to be effective against various strains of S. aureus, suggesting that modifications to the thiazolopyrimidine structure can enhance antimicrobial activity .
  • Antiviral Properties : Another investigation into related compounds indicated promising antiviral activity against SARS-CoV-2 main protease inhibitors, showcasing the versatility of these derivatives in targeting multiple pathogens .

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows for various chemical reactions such as oxidation and substitution reactions. The compound can be oxidized to form sulfoxides or sulfones and can undergo halogen substitution reactions to replace the fluoro group with other functional groups.

Biology

The compound's potential biological activity positions it as a candidate for drug discovery. Its thiazolopyrimidine core may facilitate binding to specific molecular targets involved in various biological pathways. Studies have indicated that similar compounds exhibit notable medicinal properties including antimicrobial and anticancer activities. For instance, derivatives of thiazolidine have shown significant antitumor effects against glioblastoma cells .

Medicine

Given its structural characteristics, this compound may have therapeutic potential. Research indicates that compounds with similar thiazolopyrimidine frameworks can exhibit anti-inflammatory and antidiabetic properties . The interaction of this compound with enzymes or receptors could lead to modulation of critical cellular processes.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure may allow for tailored applications in material science and engineering.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiform cells. The results indicated that certain derivatives exhibited potent antitumor activity .
    CompoundCell Line TestedIC50 (µM)
    ThiazolidinoneMDA-MB-23115
    ThiazolidinoneHCT11610
    ThiazolidinoneHT2912
  • Biological Evaluation : Another study focused on the synthesis and biological evaluation of thiazolidine derivatives for their antimicrobial properties. The results showed that several derivatives had significant activity against various bacterial strains .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The furan-2-ylmethyl group may complicate synthesis compared to simpler aryl substituents (e.g., 9 , 12 ), necessitating optimized reaction conditions .

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